2-(Pyrrolidin-1-ylmethyl)azepane
Overview
Description
2-(Pyrrolidin-1-ylmethyl)azepane is a heterocyclic compound featuring both pyrrolidine and azepane rings.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities .
Action Environment
It is known that the physicochemical environment can significantly impact the activity and stability of chemical compounds .
Preparation Methods
The synthesis of 2-(Pyrrolidin-1-ylmethyl)azepane can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between a pyrrolidine derivative and an azepane precursor can be catalyzed by palladium or other transition metals under mild conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-(Pyrrolidin-1-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction leads to saturated compounds .
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)azepane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
2-(Pyrrolidin-1-ylmethyl)azepane can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their additional functional groups and overall structure.
Azepane derivatives: These compounds contain the azepane ring and vary in their substituents and ring fusion patterns.
The uniqueness of this compound lies in its combined pyrrolidine and azepane rings, which confer distinct chemical and biological properties .
Similar Compounds
- Pyrrolidine
- Azepane
- Pyrrolizine
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)azepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-6-11(12-7-3-1)10-13-8-4-5-9-13/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXUCOYOBRVUEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251647 | |
Record name | Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112282-41-4 | |
Record name | Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112282-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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